N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide - 2034597-29-8

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

Catalog Number: EVT-2508985
CAS Number: 2034597-29-8
Molecular Formula: C15H12N4OS
Molecular Weight: 296.35
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

While the exact molecular structure of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide is not discussed, similar compounds incorporating pyridine, pyrazine, and thiophene moieties have been analyzed using X-ray crystallography. These analyses reveal common structural features such as planarity and specific bond lengths and angles, offering potential insights into the structure of N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide. [ [], [], [] - https://www.semanticscholar.org/paper/b99d0a7e5b17b9dfeb9b91ae8e34894d4a51fb97, https://www.semanticscholar.org/paper/476e846e410153ab642b944b873901bf57736c3b, https://www.semanticscholar.org/paper/426238c7756b51ec2dc6bb0a01b8f7b7b58b4a66 ]

N-(3-((4S,5R)-2-amino-4-methyl-5-phenyl-5,6-dihydro-4H-1,3-thiazin-4-yl)-4-fluorophenyl)-5-(fluoromethoxy)pyrazine-2-carboxamide

    Compound Description: This compound is a potent and selective BACE1 inhibitor. [] BACE1 inhibitors show promise as disease-modifying treatments for Alzheimer’s disease. [] This compound incorporates a spirocycle targeting the flap region of BACE1, differentiating its shape and flexibility from BACE2 and leading to high selectivity. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

    Compound Description: This compound acts as a potent and orally available glycine transporter 1 (GlyT1) inhibitor. [] It represents a structurally diverse backup compound to 3-chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide (TP0439150). [] Compound 7n exhibits a favorable pharmacokinetic profile and increases cerebrospinal fluid glycine concentration in rats. []

N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazine]-1-carboxamide (HTL22562)

    Compound Description: This compound is a highly potent and selective CGRP receptor antagonist. [] Developed through structure-based drug design, HTL22562 exhibits metabolic stability, high solubility, and is suitable for various administration routes. [] Its low lipophilicity and anticipated low clinically efficacious plasma exposure suggest a reduced potential for hepatotoxicity, making it a promising clinical candidate for acute migraine treatment. []

    Compound Description: This compound's crystal structure has been analyzed, providing insights into its molecular geometry and packing arrangement. []

N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide

    Compound Description: The crystal structure of this compound has been determined, providing detailed information about its molecular structure and arrangement in the solid state. []

N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (HLpz)

    Compound Description: This compound acts as a ligand, forming copper(II) and copper(I) complexes. [] These complexes, including binuclear, mononuclear, and coordination polymer 1-D chains, have been structurally characterized, offering insights into the coordination chemistry of pyrazine-containing pyridylalkylamide ligands. []

N-(2-(pyridin-2-yl)ethyl)pyrazine-2-carboxamide (HLpzʹ)

    Compound Description: This compound serves as a ligand, forming diverse copper(II) complexes, including binuclear, mononuclear, and coordination polymer 1-D chains. [] These complexes have been structurally characterized, providing insights into the coordination chemistry of pyrazine-containing pyridylalkylamide ligands. []

    Compound Description: This compound, synthesized through a rapid and high-yield route, exhibits structural features of c-Met inhibitors. [] These features include '5 atoms regulation' and a long chain capable of forming hydrogen bonds, potentially contributing to its biological activity. []

    Compound Description: This compound's crystal structure has been determined and analyzed. [, ] Despite its close relation to its 4-methyl- and 4-chloro-substituted analogues, it displays distinct structural features. [] The absence of disorder in the thiophene ring allows for intermolecular C—H⋯O hydrogen bonding, resulting in a C(5) chain graph-set motif. [] An intramolecular C—H⋯N hydrogen bond is also present. []

N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methyl-2-(methylthio)pyrimidine-5-carboxamides (4a-4g) and N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-4-methoxy-2-(methylthio)pyrimidine-5-carboxamides (4h-4q)

    Compound Description: These compounds, designed as potential succinate dehydrogenase inhibitors, showed potent fungicidal activity against S. sclerotiorum and moderate activity against B. cinerea. [] Molecular docking studies suggested their binding interaction with the succinate dehydrogenase (SDH) enzyme. []

(1R,2S,5R)-2-Isopropyl-5-methyl-N-(2-(pyridin-2-yl)ethyl)cyclohexanecarboxamide

    Compound Description: This compound is a component of preparations designed for reducing itching and other paraesthesia. []

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)

    Compound Description: This compound is a potent, selective, and orally bioavailable c-Met inhibitor. [] It was developed by addressing the metabolic liabilities of earlier pyrazolone-based c-Met inhibitors. [] AMG 458 demonstrates significant tumor growth inhibition in NIH3T3/TPR-Met and U-87 MG xenograft models without adverse effects on body weight. []

6-methyl-4-(3-phenyl-pyridin-4-yl-methanone-1-H-pyrazol)-2-thio-N-substituted phenyl pyrimide-5-carboxamide

    Compound Description: This pyrimidine derivative was synthesized using a Biginelli reaction involving a novel aldehyde, 3-phenyl-1-(pyridin-4ylcarbonyl)-1H-pyrazole-4-carbaldehyde. [] The compound was characterized using IR, 1H NMR, and mass spectroscopy. []

    Compound Description: This compound, along with its salts and solvates, has been investigated for its potential use in topical pharmaceutical compositions. [, ] It has shown therapeutic applications, particularly in treating diseases caused by thrombembolia. []

(Benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones

    Compound Description: This class of compounds was synthesized via base-catalyzed ring closure reactions of carboxamides derived from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and 2-alkyl-2-aminopropanamides. [] Further modifications, including N-methylation and N-benzylation, were performed, and the potential for replacing the 3-chlorine substituent with piperidine via Buchwald-Hartwig reactions was explored. []

3-ethyl-1-methyl-N-((2-phenylthiazol-4-yl)methyl)-1H-pyrazole-5-carboxamide (1a)

    Compound Description: Discovered as a lead compound with fungicidal activity, this compound served as a starting point for further optimization leading to the development of pyrimidin-4-amine-based fungicides. []

5-chloro-2,6-dimethyl-N-(1-(2-(p-tolyl)thiazol-4-yl)ethyl)pyrimidin-4-amine (2a)

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

    Compound Description: Developed through optimization of pyrimidin-4-amine-based fungicides, HNPC-A9229 exhibits excellent fungicidal activity with low toxicity to rats. [] It demonstrates superior or comparable potency to commercial fungicides, including diflumetorim, tebuconazole, flusilazole, and isopyrazam. []

1-(4-Chlorophenyl)-3-[3-(6-pyrrolidin-1-ylpyridin-2-yl)phenyl]urea (PSNCBAM-1)

    Compound Description: This compound is a cannabinoid CB1 receptor allosteric antagonist. [] It displays hypophagic effects in vivo and influences CB1 ligand-mediated modulation of neuronal excitability. [] PSNCBAM-1 exhibits noncompetitive antagonism in [35S]GTPγS binding studies, with varying potencies against different CB receptor agonists. [] It also modulates miniature inhibitory postsynaptic currents (mIPSCs) frequency in a ligand-dependent manner. [] This compound's unique pharmacological profile makes it a potential therapeutic alternative to orthosteric CB1 antagonists/inverse agonists for treating CNS diseases. []

4-hydroxy-N-(pyridin-2-yl)-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides

    Compound Description: This series of compounds was synthesized and evaluated for analgesic properties. [] The research aimed to understand the structure-activity relationships within this chemical class and identify potential analgesics surpassing the efficacy of Piroxicam. [] Spectroscopic analysis revealed that these compounds exist as inner salts in both crystal and solution forms. []

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

    Compound Description: This compound is a potent and selective phosphodiesterase 2A (PDE2A) inhibitor. [] It serves as a clinical candidate for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. [] TAK-915 enhances cyclic nucleotide signaling pathways in brain regions associated with learning and memory. []

N-((1S)-2-hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

    Compound Description: This compound represents a novel pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitor structurally distinct from TAK-915. [] It exhibits potent PDE2A inhibitory activity, high selectivity over other PDE families, and favorable preclinical properties, including low phototoxicity and acceptable rat plasma clearance. [] Compound 20 robustly increases brain 3',5'-cyclic guanosine monophosphate (cGMP) levels after oral administration and attenuates MK-801-induced episodic memory deficits in rats, suggesting its potential as a therapeutic agent for enhancing cognitive performance. []

[1S-[1a,2b,3b,4a(S*)]]-4-[7-[[1-(3-chloro-2-thienyl)methyl]propyl]amino]-3H-imidazo[4,5-b]pyridin-3-yl]-N-ethyl-2,3-dihydroxycyclopentanecarboxamide

    Compound Description: The preparation methods for this compound and its intermediates have been described in the provided literature. []

    Compound Description: This compound inhibits SARS-CoV entry by blocking early interactions between the SARS-CoV surface glycoprotein S (SARS-S) and the ACE2 receptor. [] It exhibits a novel mechanism of action compared to other SARS-CoV entry inhibitors. []

[(Z)-1-thiophen-2-ylethylideneamino]thiourea (SSAA09E1)

    Compound Description: This compound inhibits SARS-CoV entry by blocking cathepsin L, a host protease crucial for processing SARS-S during viral entry. [] Its mechanism of action differs from SSAA09E2, suggesting multiple points of intervention for inhibiting SARS-CoV entry. []

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide (SSAA09E3)

    Compound Description: This compound inhibits SARS-CoV entry by preventing the fusion of the viral membrane with the host cell membrane. [] Unlike SSAA09E1 and SSAA09E2, it does not affect SARS-S binding to ACE2 or cathepsin L's enzymatic activity, representing a distinct mechanism for blocking viral entry. []

    Compound Description: These compounds were analyzed by X-ray crystallography and Hirshfeld surface analysis. [] Compound 9 was a novel bicyclic product obtained from an unprecedented multicomponent reaction of acetoacetanilide with malononitrile. []

    Compound Description: These pyrazolo[1,5-a][1,3,5]triazine derivatives demonstrated promising vasodilator activity in a study evaluating the biological activity of various heterocyclic compounds. []

3-amino-6-(4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-N-(pyridin-3-yl)pyrazine-2-carboxamide

    Compound Description: This compound is a β-catenin agonist that acts as a glycogen synthase kinase 3 beta (GSK-3β) inhibitor. [] This compound was incorporated into a bone-targeted nanoparticle delivery system designed to augment fracture healing. []

5-(((3-chloro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)pyrazine-2-carboxamide (MPX-004)

    Compound Description: This compound is a potent and selective GluN2A-containing NMDA receptor antagonist. [] It exhibits an IC50 of 79 nM in inhibiting GluN2A-containing NMDA receptors expressed in HEK cells and shows high selectivity over GluN2B and GluN2D receptor subtypes. [] MPX-004's selectivity for GluN2A is further confirmed by its lack of inhibitory effect on NMDA receptor-mediated synaptic currents in cortical slices from GRIN2A knockout mice. [] This compound serves as a valuable pharmacological tool for investigating GluN2A physiology and its involvement in neuropsychiatric and developmental disorders. []

5-(((3-fluoro-4-fluorophenyl)sulfonamido)methyl)-N-((2-methylthiazol-5-yl)methyl)methylpyrazine-2-carboxamide (MPX-007)

    Compound Description: This compound is another potent and selective GluN2A-containing NMDA receptor antagonist. [] It exhibits an IC50 of 27 nM against GluN2A-containing NMDA receptors expressed in HEK cells and demonstrates high selectivity over GluN2B and GluN2D receptor subtypes. [] The high selectivity of MPX-007 for GluN2A makes it a valuable tool for studying the specific roles of this receptor subtype in various neurological processes. []

4-bromo-N'-{(E)-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]methylidene}benzene-1-sulfonohydrazide (ZINC08825480)

    Compound Description: Identified through virtual screening and molecular docking studies, this compound exhibits promising inhibitory activity against three coronavirus 3CL-like protease enzymes: SARS-CoV-2 3CLpro, SARS-CoV 3CLpro, and MERS-CoV 3CLpro. [] This enzyme plays a crucial role in the viral replication cycle, making it an attractive target for developing antiviral drugs against coronaviruses. [] ZINC08825480 demonstrates favorable drug-like properties, interacts with the active site pocket of the target enzymes, and forms hydrogen bonds with key amino acid residues, suggesting its potential as a novel drug candidate for treating coronavirus infections. []

N-[[2-[[(3S)-3-methyl-1-piperidyl]methyl]phenyl]methyl]-6-oxo-1-(p-tolyl)-4,5-dihydro-1,2,4-triazine-3-carboxamide (ZINC72009942)

    Compound Description: This compound is another promising inhibitor of coronavirus 3CL-like protease enzymes identified through virtual screening and molecular docking studies. [] ZINC72009942 exhibits favorable drug-like properties and demonstrates interactions with the active site pocket of the target enzymes, suggesting its potential as a novel drug candidate for treating coronavirus infections. []

N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (1)

    Compound Description: This compound, identified from a high-throughput screening campaign, serves as a starting point for developing selective orexin 2 receptor antagonists (2-SORA). [] Although derived from an unrelated GPCR agonist program, its promising activity against the orexin 2 receptor (OX2R) led to further optimization efforts focused on improving its potency, metabolic stability, and pharmacokinetic properties. []

N-(1-(2-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (43)

    Compound Description: This compound represents a potent, brain-penetrant, and orally active 2-SORA discovered through structure-activity relationship (SAR) optimization efforts starting from compound 1. [] It exhibits comparable efficacy to seltorexant (15) in a rat sleep model, indicating its potential as a therapeutic agent for insomnia and other conditions like depression. []

Properties

CAS Number

2034597-29-8

Product Name

N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)pyrazine-2-carboxamide

IUPAC Name

N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazine-2-carboxamide

Molecular Formula

C15H12N4OS

Molecular Weight

296.35

InChI

InChI=1S/C15H12N4OS/c20-15(13-10-16-5-6-18-13)19-9-11-3-4-17-12(8-11)14-2-1-7-21-14/h1-8,10H,9H2,(H,19,20)

InChI Key

UABAKAASCHVGGX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=NC=CN=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.